

# A Comparative Analysis of TYK2 Pseudokinase Inhibitors: A Guide for Researchers

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## Compound of Interest

Compound Name: ABBV-712

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Introduction: The landscape of therapeutic intervention for autoimmune and inflammatory diseases is rapidly evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. Within this family, Tyrosine Kinase 2 (TYK2) has emerged as a compelling target due to its critical role in mediating the signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons.[1][2] A novel and promising strategy to enhance selectivity and improve safety profiles involves the development of inhibitors that target the TYK2 pseudokinase (JH2) domain, rather than the highly conserved catalytic (JH1) domain.[3][4][5] This guide provides a comparative analysis of prominent TYK2 pseudokinase inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

## Mechanism of Action: A Tale of Two Domains

TYK2 inhibitors can be broadly classified based on their binding site and mechanism of action.

- **Allosteric Inhibitors (JH2 Binders):** These inhibitors, such as deucravacitinib (BMS-986165), bind to the regulatory pseudokinase (JH2) domain.[2][4] This allosteric modulation locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[3][6] This unique mechanism of action confers high selectivity for TYK2 over other JAK family members, potentially leading to a more favorable safety profile by minimizing off-target effects.[4][7]
- **ATP-Competitive Inhibitors (JH1 Binders):** This class of inhibitors, which includes some dual TYK2/JAK1 inhibitors like brepocitinib and SAR-20347, competes with ATP for binding to the

catalytic (JH1) domain.[2][8] While effective, achieving high selectivity with this approach can be challenging due to the structural similarity of the ATP-binding site across the JAK family. [5]

## Quantitative Data Summary

The following tables summarize key quantitative data for a selection of TYK2 inhibitors, providing a basis for direct comparison of their potency and selectivity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibition Profile

Compound	Target Domain	TYK2 IC50 (nM)	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	Selectivity Fold (TYK2 vs. others)	Reference
Deucravacitinib (BMS-986165)	JH2 (Allosteric)	~1.0 (whole blood assay)	>10,000	>10,000	>10,000	>10,000-fold vs JAK1/2/3	[9]
Brepocitinib (PF-06700841)	JH1 (ATP-Competitive)	-	-	-	-	Dual TYK2/JAK1 inhibitor	[2][10]
SAR-20347	JH1 (ATP-Competitive)	13 (TR-FRET)	78 (TR-FRET)	-	-	TYK2 > JAK1 > JAK2 > JAK3	[11]
Tofacitinib	JH1 (ATP-Competitive)	78 (TR-FRET)	Potent	Potent	Potent	Pan-JAK inhibitor	[11]

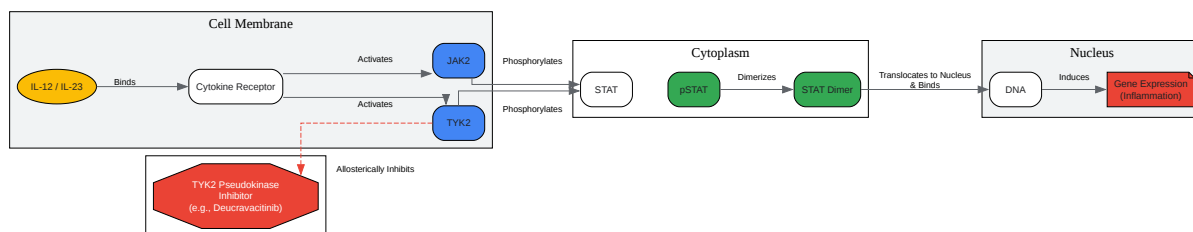
Data for Brepocitinib's specific IC50 values were not readily available in the searched documents in a comparable format.

Table 2: Cellular Activity

Compound	Assay	Cell Type	Stimulant	Endpoint	IC50 (nM)	Reference
Deucravacitinib (BMS-986165)	Whole Blood Assay	T-cells	IL-2	STAT5 phosphorylation	>10,000 (JAK1/3 pathway)	[9]
Deucravacitinib (BMS-986165)	Whole Blood Assay	Platelets	TPO	STAT3 phosphorylation	>10,000 (JAK2 pathway)	[9]
Deucravacitinib (BMS-986165)	Whole Blood Assay	-	IL-12	IFN- $\gamma$ production	Potent (TYK2 pathway)	[9]
SAR-20347	IL-22 Signaling Assay	HT-29 cells	IL-22	pSTAT3	148	[12]
Tyk2-IN-16	STAT4 Phosphorylation Assay	NK92 cells	-	pSTAT4	< 10	[13]

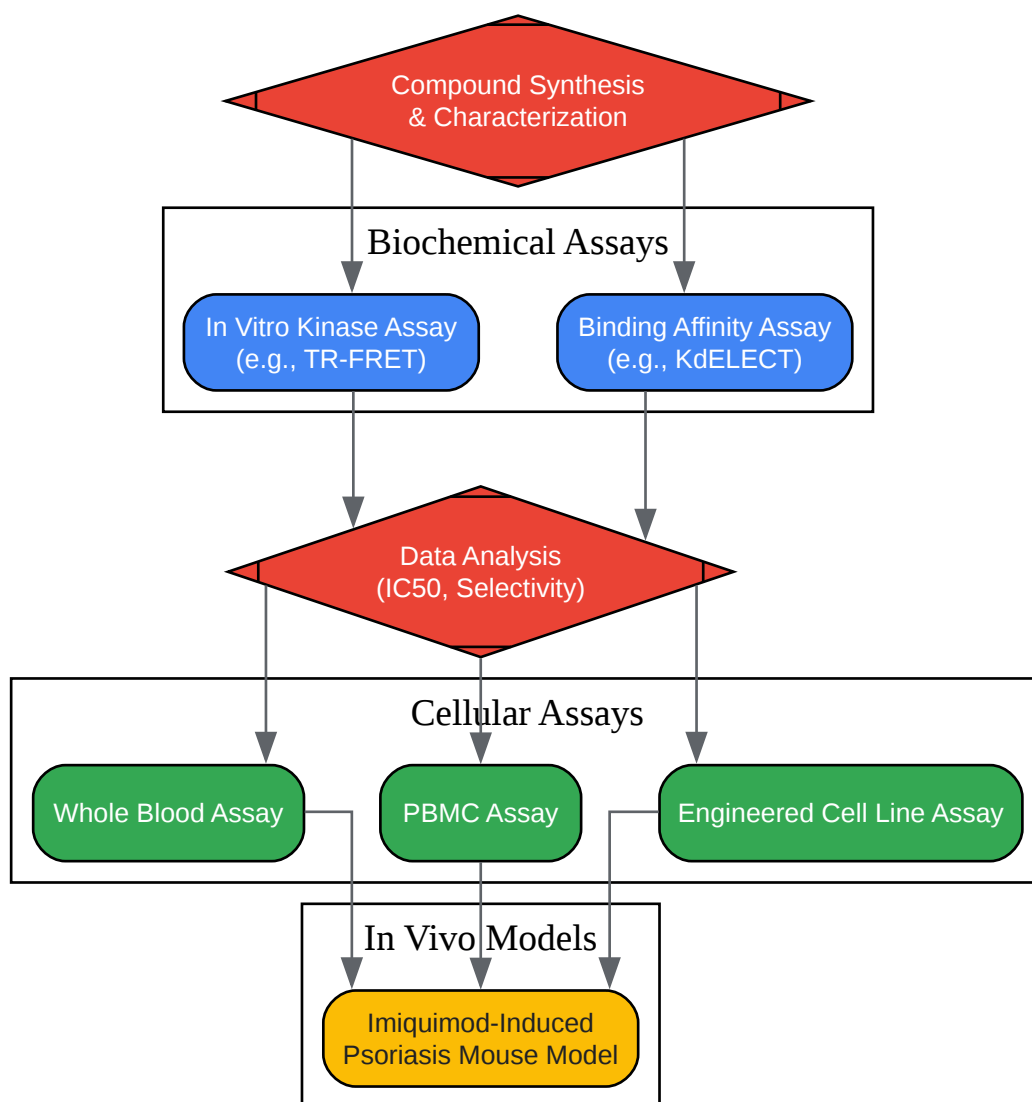
## Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate the general TYK2 signaling pathway and a typical experimental workflow for inhibitor characterization.



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Caption: TYK2 signaling pathway and the inhibitory action of pseudokinase inhibitors.



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